![molecular formula C6H6N4 B3236954 [1,2,4]三唑并[4,3-a]吡啶-7-胺 CAS No. 1379186-04-5](/img/structure/B3236954.png)

[1,2,4]三唑并[4,3-a]吡啶-7-胺

描述

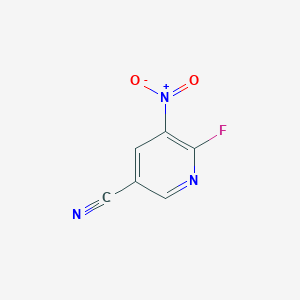

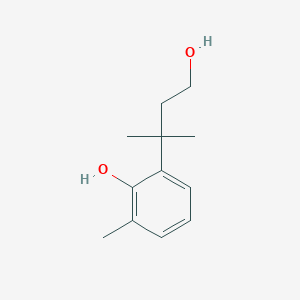

“[1,2,4]Triazolo[4,3-a]pyridin-7-amine” is a derivative of triazolopyridine . Triazolopyridine derivatives are an important class of organic compounds used in various biochemical, clinical, and pharmaceutical applications . They have been recognized for their antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, and herbicidal properties .

Synthesis Analysis

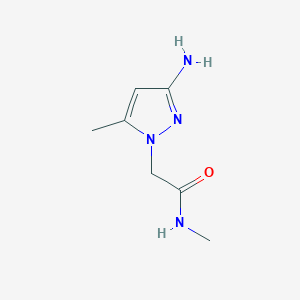

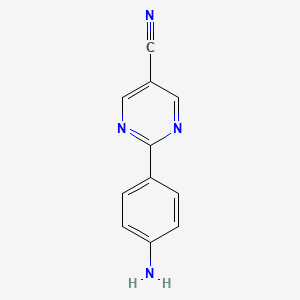

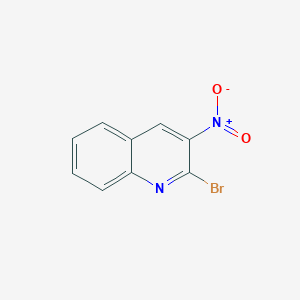

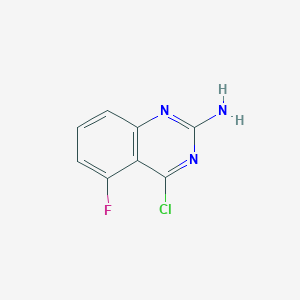

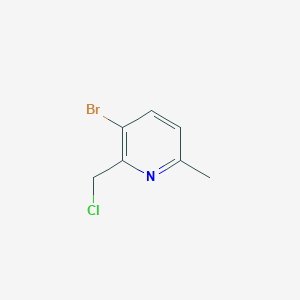

A series of 1,2,4-triazolo[1,5-a]pyrimidine-7-amine compounds containing a 1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .Molecular Structure Analysis

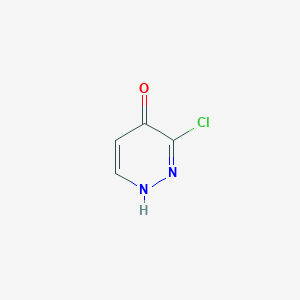

The molecular structure and vibrational spectra of “[1,2,4]Triazolo[4,3-a]pyridin-7-amine” were analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo[4,3-a]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R 22 (8) graph .Chemical Reactions Analysis

A series of 1,2,4-triazolo[1,5-a]pyrimidine-7-amine compounds containing a 1,2,4-oxadiazole moiety were designed and synthesized . The structures of these compounds were confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .Physical and Chemical Properties Analysis

The FTIR spectrum of “[1,2,4]Triazolo[4,3-a]pyridin-7-amine” was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . Electron absorption and the luminescence spectra were measured and discussed in terms of the calculated singlet, triplet, HOMO, and LUMO electron energies .科学研究应用

结构和光学性质

[1,2,4]三唑并[4,3-a]吡啶-7-胺表现出独特的结构和光学特性。Dymińska 等人 (2022) 的一项研究详细阐述了其结构和光谱特性,包括 FTIR 和 FT-拉曼光谱。使用 B3LYP/6-311G(2d,2p) 方法分析了分子的结构和振动光谱。XRD 研究表明它以单斜空间群结晶,具有特定的氢键。使用 NBO 分析评估其稳定性,并测量了电子吸收和发光光谱,讨论了单重态、三重态、HOMO 和 LUMO 电子能量(Dymińska 等人,2022)。

OLED 的电致发光特性

在有机电子领域,特别是在有机发光二极管 (OLED) 中,[1,2,4]-三唑并[4,3-a]-吡啶衍生物如 TPATP 和 TPAPTP 已被合成并使用。这些材料表现出高三重态能量和合适的 HOMO 和 LUMO 能级,用于电荷传输。它们增强了电子传输,并用于红色磷光 OLED,显示出显着的电致发光性能,具有高外部量子效率和最大功率效率(Kang 等人,2017)。

生物活性

已发现 [1,2,4]三唑并[4,3-a]吡啶的各种衍生物表现出多种生物活性,包括抗菌、抗病毒、抗惊厥、抗真菌、抗癌、抗过敏、除草剂活性和抗氧化剂。这些衍生物已显示出对多种微生物的有效性,并用于治疗血吸虫病等疾病。它们对谷氨酸的影响表明其有可能治疗与谷氨酸功能障碍相关的精神和神经疾病(Gandikota 等人,2017)。

合成和 X 射线结构

已经研究了使用氧化环化合成 [1,2,4]三唑并[4,3-a]吡啶。El-Kurdi 等人 (2021) 的研究通过特定的化学过程展示了这些化合物的合成,通过各种光谱方法和 X 射线衍射实现了表征。在特定的空间群中识别出这些化合物的晶体结构,并具有详细的晶胞尺寸(El-Kurdi 等人,2021)。

除草剂应用

[1,2,4]三唑并[4,3-a]吡啶衍生物已被合成并显示出对各种杂草的除草剂活性。Liu 等人 (2015) 的一项研究发现,这些化合物表现出很高的除草剂活性,并且对测试杂草具有广谱,并且在特定剂量下对某些作物是安全的。此外,比较分子场分析用于研究这些化合物的构效关系(Liu 等人,2015)。

作用机制

Target of Action

Triazolopyridine derivatives, a group that includes [1,2,4]triazolo[4,3-a]pyridin-7-amine, have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and immune response.

Mode of Action

It’s known that triazolopyridine derivatives can interact with their targets to modulate their activity . For instance, some derivatives have been found to inhibit enzymes, which can lead to changes in biochemical pathways .

Biochemical Pathways

Given the known targets of triazolopyridine derivatives, it can be inferred that these compounds may influence pathways related to inflammation, oxygen sensing, and immune response .

Result of Action

Based on the known activities of triazolopyridine derivatives, it can be inferred that these compounds may have potential antifungal , insecticidal , antibacterial , anticonvulsant , antioxidant , and herbicidal effects.

安全和危害

属性

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-1-2-10-4-8-9-6(10)3-5/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIRYHGCQCRSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720980 | |

| Record name | [1,2,4]Triazolo[4,3-a]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082448-58-5, 1379186-04-5 | |

| Record name | [1,2,4]Triazolo[4,3-a]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]triazolo[4,3-a]pyridin-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

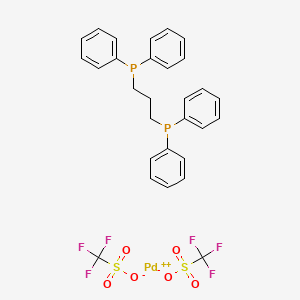

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B3236900.png)

![6-Methoxy-3,4-dihydro-2H-benzo[e][1,3]thiazine](/img/structure/B3236927.png)

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B3236947.png)